molecular formula C20H19BrN8O3 B11559067 4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11559067
M. Wt: 499.3 g/mol
InChI Key: HVKKYMGSHFRVKB-WSDLNYQXSA-N
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Description

4-Bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazin-1-ylidene)methyl]phenol is a complex organic compound with a unique structure that includes a bromophenol core, a nitrophenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazin-1-ylidene)methyl]phenol typically involves multiple steps:

    Formation of the Bromophenol Core: The starting material, 4-bromophenol, is synthesized through the bromination of phenol using bromine in the presence of a catalyst.

    Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and pyrrolidine.

    Coupling with the Nitrophenyl Group: The nitrophenyl group is coupled to the triazine ring via a nucleophilic aromatic substitution reaction.

    Formation of the Hydrazone Linkage: The final step involves the formation of the hydrazone linkage by reacting the triazine-nitrophenyl intermediate with hydrazine hydrate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazone moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromine atom in the bromophenol core can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Amino derivatives are the major products.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It is explored for its potential in creating advanced materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments.

    Polymer Chemistry: It can be incorporated into polymers to impart specific properties such as fluorescence or thermal stability.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

    Electron Transfer: In material science, it can participate in electron transfer processes due to its conjugated structure.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-[(phenylimino)methyl]phenol: Similar structure but lacks the triazine and nitrophenyl groups.

    2-Bromo-4-methylphenol: Similar bromophenol core but different substituents.

Uniqueness

    Structural Complexity: The presence of the triazine ring, nitrophenyl group, and hydrazone linkage makes it structurally unique.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C20H19BrN8O3

Molecular Weight

499.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H19BrN8O3/c21-14-3-8-17(30)13(11-14)12-22-27-19-24-18(25-20(26-19)28-9-1-2-10-28)23-15-4-6-16(7-5-15)29(31)32/h3-8,11-12,30H,1-2,9-10H2,(H2,23,24,25,26,27)/b22-12+

InChI Key

HVKKYMGSHFRVKB-WSDLNYQXSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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